Cas no 2171688-47-2 (3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid)

3-{3-(Benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions, and a benzyloxy group that offers additional protection for hydroxyl functionalities. The compound’s carboxylic acid terminus facilitates coupling reactions, making it valuable for constructing complex peptide backbones. Its design enables precise control over sequential assembly, minimizing side reactions. This intermediate is particularly useful in research requiring high-purity, custom peptide sequences, offering reliability in both academic and industrial applications. Its stability and compatibility with standard Fmoc-based protocols further enhance its utility in synthetic workflows.
3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid structure
2171688-47-2 structure
Product Name:3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid
CAS No:2171688-47-2
MF:C32H36N2O6
MW:544.638049125671
CID:5816593
PubChem ID:165511730
Update Time:2025-10-20

3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid
    • 2171688-47-2
    • 3-{[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}pentanoic acid
    • EN300-1536827
    • Inchi: 1S/C32H36N2O6/c1-3-22(17-29(35)36)18-33-31(37)30(21(2)39-19-23-11-5-4-6-12-23)34-32(38)40-20-28-26-15-9-7-13-24(26)25-14-8-10-16-27(25)28/h4-16,21-22,28,30H,3,17-20H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)
    • InChI Key: IBARGZJCEROBJO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(CC(=O)O)CC)=O)C(C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 544.25733687g/mol
  • Monoisotopic Mass: 544.25733687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 14
  • Complexity: 808
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 114Ų

3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid Pricemore >>

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Additional information on 3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid

Research Brief on 3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid (CAS: 2171688-47-2)

The compound 3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid (CAS: 2171688-47-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a key intermediate in the solid-phase peptide synthesis (SPPS) process. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group makes it particularly useful for the stepwise assembly of peptides, as it allows for selective deprotection under mild basic conditions. Researchers have successfully utilized this compound in the synthesis of complex peptide sequences, demonstrating its versatility and efficiency in peptide chemistry.

In addition to its synthetic utility, preliminary investigations into the biological activity of 3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid have revealed interesting properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit moderate inhibitory activity against certain proteases, suggesting potential applications in the development of protease inhibitors. Further mechanistic studies are underway to elucidate the exact binding interactions and optimize the compound's activity.

The pharmacokinetic profile of this compound has also been a subject of recent research. A study conducted by a team at the University of Cambridge demonstrated that the benzyloxy and Fmoc groups contribute to the compound's stability in physiological conditions, thereby enhancing its bioavailability. These findings are particularly promising for the development of peptide-based therapeutics, where stability and bioavailability are often major challenges.

Looking ahead, researchers are exploring the potential of 3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid as a scaffold for the design of novel drug candidates. Its modular structure allows for easy modification, enabling the incorporation of various pharmacophores to target specific diseases. Current efforts are focused on optimizing its synthetic route to improve yield and purity, as well as expanding its applications in targeted drug delivery systems.

In conclusion, 3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid (CAS: 2171688-47-2) represents a promising compound with diverse applications in peptide synthesis and drug development. Continued research into its biological activity and pharmacokinetic properties is expected to unlock new therapeutic opportunities, making it a valuable asset in the field of chemical biology and medicinal chemistry.

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